Cas no 104869-89-8 (Cyclopentanone, 2-(4-nitrophenyl)-)
104869-89-8 structure
Product Name:Cyclopentanone, 2-(4-nitrophenyl)-
CAS-nummer:104869-89-8
MF:C11H11NO3
MW:205.209943056107
CID:1146908
PubChem ID:13516744
Update Time:2025-04-20
Cyclopentanone, 2-(4-nitrophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Cyclopentanone, 2-(4-nitrophenyl)-
- 104869-89-8
- 2-(4-nitrophenyl)cyclopentanone
- 2-(4-Nitrophenyl)cyclopentan-1-one
-
- Inchi: 1S/C11H11NO3/c13-11-3-1-2-10(11)8-4-6-9(7-5-8)12(14)15/h4-7,10H,1-3H2
- InChI-sleutel: CNTWWEYDXOXZDB-UHFFFAOYSA-N
- LACHT: O=C1CCCC1C1C=CC(=CC=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 205.07389321g/mol
- Monoisotopische massa: 205.07389321g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 264
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 62.9Ų
Cyclopentanone, 2-(4-nitrophenyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR340124-100mg |
2-(4-Nitrophenyl)cyclopentan-1-one |
104869-89-8 | 100mg |
£400.00 | 2023-09-02 |
Cyclopentanone, 2-(4-nitrophenyl)- Gerelateerde literatuur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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